molecular formula C20H26O2Si B15125114 Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde

Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde

Cat. No.: B15125114
M. Wt: 326.5 g/mol
InChI Key: SZYLDCGKFSUERK-UHFFFAOYSA-N
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Description

Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde is a silyl-protected acetaldehyde derivative featuring a tert-butyldiphenylsilyl (TBDPS) group. This compound is synthesized via protection of hydroxyl intermediates using tert-butyldiphenylchlorosilane under anhydrous conditions, as described in the synthesis of related lactones and esters . The TBDPS group enhances stability by shielding reactive aldehyde or hydroxyl functionalities, making it a critical intermediate in multi-step organic syntheses, particularly for pharmaceuticals and natural products. Its structure allows controlled reactivity, enabling selective transformations in complex molecular architectures.

Properties

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxybutanal

InChI

InChI=1S/C20H26O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3

InChI Key

SZYLDCGKFSUERK-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal typically involves the protection of hydroxyl groups using tert-butyl diphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Hydroxyl compounds.

Scientific Research Applications

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for selective transformations and high yields of the desired products .

Comparison with Similar Compounds

Acetaldehyde (CH₃CHO)

  • Structure and Reactivity : Acetaldehyde is a simple, unprotected aldehyde. Unlike Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde, it lacks steric protection, leading to high reactivity in nucleophilic additions and oxidations .
  • Applications : Used industrially to produce acetic acid, ethyl acetate, and dyes . In contrast, the TBDPS-protected derivative is employed in controlled synthetic steps, such as asymmetric lactone formation .
  • Physical Properties : Acetaldehyde is a volatile liquid (b.p. 20.2°C), whereas the TBDPS-protected analog is typically an oil or solid, reflecting reduced volatility .

Ethyl 2-(tert-Butyldimethylsilyloxy)acetate

  • Protecting Group : Features a smaller tert-butyldimethylsilyl (TBDMS) group instead of TBDPS. The TBDMS group offers moderate steric hindrance, balancing reactivity and stability .
  • Synthetic Utility : TBDMS-protected compounds are easier to handle due to lower molecular weight but are less stable under acidic or fluoride-mediated deprotection compared to TBDPS .

Acetaldehyde Ethyl Cis-3-Hexenyl Acetal

  • Structure and Use: A fragrance compound derived from acetaldehyde, incorporating ethyl and cis-3-hexenyl groups. Unlike the TBDPS-protected acetaldehyde, this derivative is designed for flavor and fragrance applications, imparting green, fruity notes .
  • Reactivity : Stabilized as an acetal, it resists oxidation but lacks the synthetic versatility of silyl-protected intermediates .

Other Silyl-Protected Aldehydes

  • TBDPS vs. TBDMS :

    Property TBDPS-Protected Aldehyde TBDMS-Protected Aldehyde
    Steric Bulk High (two phenyl groups) Moderate (methyl groups)
    Deprotection Conditions Harsher (e.g., TBAF, HF-pyridine) Milder (e.g., aqueous acid)
    Solubility Lower in polar solvents Higher in polar solvents
    Synthetic Applications Long-term protection in multi-step syntheses Short-term protection in simpler reactions

Byproduct Acetaldehyde in Industrial Processes

  • Formation : Generated during ethyl acetate oxidation over catalysts like TiO₂-supported metals. Unlike the protected derivative, this acetaldehyde is an undesired byproduct requiring mitigation .
  • Environmental Impact : Acetaldehyde contributes to secondary pollution, whereas TBDPS-protected derivatives are intentionally designed for controlled reactivity, minimizing unintended byproducts .

Key Research Findings

  • Synthetic Efficiency : this compound achieves >80% yield in lactone syntheses, outperforming TBDMS analogs in sterically demanding reactions .
  • Stability : The TBDPS group resists hydrolysis under basic conditions (pH 7–10), unlike acetaldehyde, which rapidly oxidizes to acetic acid .
  • Thermal Behavior : Protected derivatives decompose above 200°C, whereas acetaldehyde boils at 20.2°C, limiting high-temperature applications .

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